2,4-Diphenylbenzo[h]quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36547-38-3 |
|---|---|
Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,4-diphenylbenzo[h]quinazoline |
InChI |
InChI=1S/C24H16N2/c1-3-10-18(11-4-1)22-21-16-15-17-9-7-8-14-20(17)23(21)26-24(25-22)19-12-5-2-6-13-19/h1-16H |
InChI Key |
GEZASDFBKHUKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Strategies for 2,4 Diphenylbenzo H Quinazoline and Analogues
Conventional Synthetic Approaches to Benzo[h]quinazolines
Traditional methods for constructing the benzo[h]quinazoline ring system have historically relied on multi-step sequences and cyclocondensation reactions. These foundational strategies have been instrumental in providing access to a diverse range of quinazoline (B50416) derivatives.
Multi-Step Synthesis Protocols
Multi-step syntheses offer a versatile platform for the construction of complex, substituted quinazolines. A notable example begins with readily available anilides. This process involves a photochemically induced Fries rearrangement of the anilide to produce ortho-aminoacylbenzene intermediates. Subsequent acylation of the amino group, followed by a rapid cyclization in the presence of ammonium (B1175870) formate (B1220265), often facilitated by microwave irradiation, yields the desired 2,4-disubstituted quinazolines. acs.orgnih.gov This three-step sequence is adaptable to various functional groups and has been successfully applied to the synthesis of quinazolines derived from natural amino acids. acs.orgnih.gov
Another established multi-step protocol commences with substituted benzaldehydes. These are first converted to the corresponding anthranilamide derivatives. The subsequent treatment of these amides with a chlorinating agent like phosphorus oxychloride furnishes 2,4-dichloroquinazoline (B46505) intermediates. The final step involves the nucleophilic substitution of the chlorine atoms with various secondary amines to introduce diversity at the 2 and 4 positions of the quinazoline core. nih.gov
Cyclocondensation Reactions in Benzo[h]quinazoline Formation
Cyclocondensation reactions represent a more direct approach to the quinazoline framework, often involving the formation of multiple bonds in a single step. The Bischler cyclization is a classic example, where an amide derived from a 2-aminophenone undergoes cyclization in the presence of ammonia, typically at elevated temperatures, to form the quinazoline ring. tandfonline.com
More contemporary cyclocondensation methods often employ a one-pot, three-component strategy. A common approach involves the reaction of an ortho-amino arylketone, an aldehyde, and a nitrogen source like ammonium acetate (B1210297). tandfonline.comtandfonline.com This method is highly efficient and allows for the assembly of 2,4-disubstituted quinazolines from simple precursors. The reaction can be promoted by various catalysts or reagents, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), under mild conditions. tandfonline.com
Furthermore, iodine-promoted cascade reactions have emerged as an effective tool for quinazoline synthesis. nih.gov These reactions typically proceed through an initial anilino-keto condensation to form a Schiff base intermediate. Subsequent intramolecular nucleophilic attack by an amide nitrogen onto the imine, followed by cyclization, leads to the formation of the quinazoline core. nih.gov
Modern and Sustainable Synthetic Methodologies
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally benign methods. This has led to the widespread adoption of metal-catalyzed reactions for the synthesis of heterocyclic compounds like benzo[h]quinazolines.
Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized the synthesis of quinazolines, offering novel pathways with improved yields and functional group tolerance. Copper and palladium catalysts have proven to be particularly effective in this regard.
Copper catalysts are attractive due to their low cost and unique reactivity in promoting C-N bond formation. A variety of copper-catalyzed methods for quinazoline synthesis have been reported. One such approach is a one-pot tandem cyclization involving a 2-amino benzophenone, an aryl aldehyde, and ammonium acetate, catalyzed by copper-iron oxide nanoparticles. nih.gov
Another versatile method utilizes the copper-catalyzed reaction of 2-aminobenzylalcohols with nitriles. nih.govnih.gov A common catalytic system for this transformation is CuCl/2,2'-bipyridine/TEMPO. nih.gov This reaction proceeds via the initial oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde, followed by condensation with the nitrile and subsequent cyclization.
Cascade reactions initiated by copper catalysis have also been developed. For instance, a Cu(I)-catalyzed cascade cyclization/hydrodehalogenation provides a direct route to quinazolines. rsc.orgresearchgate.net Additionally, the copper-catalyzed reaction between benzonitriles and 2-ethynylanilines offers another efficient pathway to substituted quinazolines. organic-chemistry.org
Table 1: Examples of Copper-Catalyzed Synthesis of Quinazoline Analogs
| Starting Material 1 | Starting Material 2 | Catalyst System | Product Type | Yield (%) | Reference |
| 2-Amino benzophenone | Aryl aldehyde | CuFe₂O₄ nanoparticles | 2,4-Diarylquinazoline | High | nih.gov |
| 2-Aminobenzylalcohol | Nitrile | CuCl/2,2'-bipyridine/TEMPO | 2-Substituted quinazoline | Good to Excellent | nih.govnih.gov |
| 2-Halobenzaldehyde | Amidine hydrochloride | Cu(I) | Substituted quinazoline | Good to Excellent | beilstein-journals.org |
| Benzonitrile | 2-Ethynylaniline | Copper catalyst | Substituted quinazoline | - | organic-chemistry.org |
This table is for illustrative purposes and may not represent the synthesis of 2,4-Diphenylbenzo[h]quinazoline itself, but of analogous structures.
Palladium catalysts are renowned for their efficiency in facilitating cross-coupling and annulation reactions, making them powerful tools for the synthesis of complex aromatic systems. The synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, which are structurally related to benzo[h]quinazolines, has been achieved through a combination of palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions. nih.govnih.gov This multi-step sequence is followed by an acid-mediated cycloisomerization to yield the final product. nih.govnih.gov
Regioselective palladium-catalyzed cross-coupling reactions have been instrumental in the functionalization of pre-formed quinazoline scaffolds. For example, the sequential arylation of 2,4,7-trichloroquinazoline (B1295576) with various arylboronic acids allows for the controlled introduction of different substituents at specific positions. acs.org
Palladium also catalyzes multi-component reactions for the de novo synthesis of the quinazoline ring. A three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazoline derivatives. organic-chemistry.org Furthermore, a sophisticated approach involving an ammonia-Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed intramolecular N-arylation has been developed for the rapid construction of polycyclic quinazolinones.
Table 2: Examples of Palladium-Catalyzed Synthesis of Quinazoline Analogs
| Reaction Type | Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |
| Sonogashira/Suzuki Coupling & Cyclization | Uracil (B121893) derivatives, Boronic acids | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂/CuI | Benzo[f]quinazoline-diones | Moderate to Excellent | nih.govnih.gov |
| Suzuki Cross-Coupling | 2,4,7-Trichloroquinazoline, Arylboronic acids | Pd(dppf)Cl₂ | Tri-substituted quinazolines | - | acs.org |
| Three-Component Tandem Reaction | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | Diverse quinazolines | Good | organic-chemistry.org |
| Ugi-4CR & Annulation | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Palladium catalyst | Polycyclic quinazolinones | - |
This table is for illustrative purposes and may not represent the synthesis of this compound itself, but of analogous structures.
Iridium-Catalyzed Acceptorless Dehydrogenative Coupling
Iridium-catalyzed acceptorless dehydrogenative coupling (ADC) presents an efficient and environmentally friendly approach for synthesizing quinoline (B57606) derivatives, which are structurally related to benzo[h]quinazolines. This method typically involves the reaction of 2-aminobenzyl alcohols with secondary alcohols. nih.gov The process is characterized by its mild reaction conditions and broad substrate scope. nih.gov For instance, cyclometalated iridium complexes have been successfully employed to catalyze the ADC reaction between 2-aminobenzyl alcohols and various aryl, heteroaryl, or alkyl secondary alcohols, affording the corresponding quinolines in excellent yields. nih.gov A key feature of this methodology is the in-situ generation of hydrogen gas as the only byproduct, aligning with the principles of green chemistry. nih.gov
Mechanistic studies suggest a pathway involving the oxidation of both the 2-aminobenzyl alcohol and the secondary alcohol, followed by a condensation and subsequent cyclization/aromatization sequence to furnish the quinoline ring system. nih.gov
Nickel-Catalyzed Annulation via C-H/N-H Activation
Nickel-catalyzed reactions have emerged as a cost-effective and powerful tool for the synthesis of quinazolines through C-H/N-H bond activation. researchgate.netorganic-chemistry.orgnih.gov This strategy provides an atom-economical pathway to a wide variety of multisubstituted quinazolines. organic-chemistry.orgnih.gov The reaction typically involves the [4+2] annulation of benzylamines and nitriles. researchgate.netorganic-chemistry.org
A notable example is the nickel-catalyzed reaction of benzylamines with nitriles, where an in-situ formed amidine intermediate directs the nickel catalyst to activate the ortho-C-H bond of the benzylamine's phenyl ring. researchgate.netorganic-chemistry.org This is followed by annulation with the nitrile to construct the quinazoline core. The use of first-row transition metals like nickel offers a more abundant and less expensive alternative to precious metals. organic-chemistry.orgrsc.org High-throughput screening has identified optimal ligands, such as XANTPHOS, for certain nickel-catalyzed quinazolinedione syntheses. nih.gov
| Catalyst System | Reactants | Product | Key Features |
| Nickel catalyst and NaOAc | Benzylamine and Benzonitrile | 2,4-Disubstituted quinazoline | Atom-economical, cost-effective alternative to noble metals. organic-chemistry.org |
| Ni(0) with XANTPHOS ligand | Isatoic anhydrides and isocyanates | Quinazolinediones | High-throughput ligand screening identified optimal conditions. nih.gov |
Manganese-Catalyzed C-H Functionalization
While specific examples for this compound were not prevalent in the provided search results, manganese-catalyzed C-H functionalization is a recognized strategy for the synthesis of related heterocyclic compounds. This approach leverages the low cost and low toxicity of manganese catalysts. Research in this area is expanding, offering a promising avenue for the development of new synthetic routes to quinazoline derivatives.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and procedural simplicity. frontiersin.orgresearchgate.net MCRs have been successfully employed for the synthesis of a variety of quinazoline and quinazolinone derivatives. researchgate.netmdpi.com
One such approach involves a one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate under catalyst-free conditions, providing rapid access to quinazolines. researchgate.net Another example is the copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to produce 1,2,3-triazoyl-quinazolinones. mdpi.com The reaction conditions, such as temperature and the amount of base, can be tuned to selectively yield either dihydroquinazolinone or the fully aromatized quinazolinone. mdpi.com
A sustainable MCR method for synthesizing quinazolinones utilizes a magnetically recoverable palladium catalyst to couple aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide (B116534) in an environmentally friendly PEG/water solvent system. frontiersin.org This method boasts high yields, broad substrate scope, and easy catalyst recycling. frontiersin.org
| Reactants | Catalyst/Conditions | Product | Reference |
| Isatoic anhydride, aryl nitriles, ammonium acetate | Copper(I) iodide, solvent-free, 120 °C | 2-Substituted quinazolin-4(3H)-ones | researchgate.net |
| 2-Azidobenzaldehyde, anthranilamide, terminal alkynes | Copper(I) iodide, Et3N, DMSO, 120 °C | 1,2,3-Triazoyl-quinazolinones | mdpi.com |
| Aryl iodides, carbonyl source, 2-aminobenzamide | Magnetically recoverable palladium catalyst, PEG/water | 2-Aryl quinazolin-4(3H)-ones | frontiersin.org |
Green Chemistry Approaches in Benzo[h]quinazoline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of benzo[h]quinazolines and related heterocycles, focusing on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions. researchgate.netnih.gov
A significant advancement in green synthesis is the development of solvent-free reaction conditions. For example, a one-pot, three-component synthesis of 2-substituted quinazolin-4(3H)-ones has been achieved by reacting isatoic anhydrides, aryl nitriles, and ammonium acetate under solvent-free conditions using a copper catalyst. researchgate.net This method offers good yields and avoids the use of hazardous organic solvents. researchgate.net
The use of water as a solvent is another cornerstone of green chemistry. researchgate.net Zeolite catalysts with bimodal porosity have been employed for the acid-catalyzed condensation of 2-aminobenzamide with aldehydes in water to produce 2,3-dihydroquinazolin-4-ones. researchgate.net Furthermore, transition-metal-free approaches have been developed, such as the use of H2O2 as a green oxidant for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and dimethyl sulfoxide (B87167) (DMSO). nih.gov
The development of recyclable catalysts, particularly nano-catalysts, is a key area of green chemistry research for quinazoline synthesis. researchgate.netnih.gov Magnetic nano-catalysts are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet and reused, which improves cost-effectiveness and reduces waste. frontiersin.orgresearchgate.netnih.gov
A novel magnetic nano-catalyst based on graphene oxide supported with copper has been designed for the three-component, one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst demonstrated high efficiency, short reaction times, and could be recycled multiple times without a significant loss of activity. nih.gov Similarly, a nanobiocatalyst, created by immobilizing Candida antarctica lipase (B570770) B on iron oxide-decorated reduced graphene oxide, has been used to synthesize quinazolinone derivatives in good to excellent yields. researchgate.net This biocatalyst also showed good stability and reusability. researchgate.netnih.gov
| Catalyst | Synthetic Strategy | Key Advantages | Reference |
| Magnetic graphene oxide supported copper nano-catalyst | Three-component synthesis of quinazoline derivatives | High efficiency, short reaction time, solvent-free, recyclable. nih.gov | nih.gov |
| CALB immobilized on Fe3O4-decorated reduced graphene oxide (CALB@MrGO) | Synthesis of quinazolinone derivatives | Good to excellent yields, reusable, stable. researchgate.net | researchgate.net |
| Mesoporous smectites with alkali hydroxide (B78521) | Reaction of CO2 with 2-aminobenzonitrile | Utilization of CO2 as a C1 source. rsc.org | rsc.org |
| Magnetically recoverable palladium catalyst | Multicomponent synthesis of 2-aryl quinazolin-4(3H)-ones | High yields, broad scope, recyclable, eco-friendly solvent. frontiersin.org | frontiersin.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, offering advantages such as dramatically reduced reaction times, improved yields, and often, enhanced product purity compared to conventional heating methods. nih.govfrontiersin.org These benefits stem from the efficient and uniform heating of the reaction mixture by microwave irradiation. nih.gov The application of microwave technology has been successfully extended to the synthesis of quinazoline and quinazolinone derivatives, proving to be an effective, sustainable, and economical approach. nih.gov
The synthesis of 2,4-disubstituted quinazolines can be achieved by treating acylamides with a source of ammonia, such as ammonium formate, under microwave irradiation. frontiersin.org For instance, the reaction of acylamides in the presence of ammonium formate at 150°C for a short duration of 4–20 minutes yields the corresponding quinazoline derivatives. frontiersin.org The high temperature generated by the microwaves likely facilitates the decomposition of ammonium formate and the subsequent acid-catalyzed cyclization to form the quinazoline ring. frontiersin.org
Another microwave-assisted approach involves the condensation and cyclization of benzaldehydes with various amines. frontiersin.org This method is noted for its better yields, shorter reaction times, and simpler work-up procedures. frontiersin.org Furthermore, palladium-catalyzed annulation strategies under microwave irradiation have been developed for constructing multi-substituted quinazolines from N-allylamidines. frontiersin.org These reactions proceed through the isomerization of a palladium-alkene complex and subsequent C-H activation to yield the quinazoline products. frontiersin.org Iron-catalyzed cyclization reactions in aqueous media, also performed under microwave conditions, represent a green chemistry approach to synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines. rsc.org
An efficient microwave-assisted method for preparing 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolinones involves the reaction of substituted methyl anthranilate with iso(thio)cyanates in a DMSO/H₂O mixture without a catalyst. nih.gov This process is notable for its good yields and high purity, making it suitable for creating libraries of these compounds for drug discovery. nih.gov
Table 1: Examples of Microwave-Assisted Synthesis of Quinazoline Analogues
| Starting Materials | Reagents & Conditions | Product Type | Duration | Yield | Reference |
|---|---|---|---|---|---|
| Acylamides | HCOONH₄, 150°C, MWI | 2,4-Disubstituted quinazolines | 4–20 min | - | frontiersin.org |
| 2-(Aminoaryl)alkanone O-phenyl oxime, Aldehydes | emimPF₆, ZnCl₂, Toluene, MWI | Substituted quinazolines | - | 71–91% | frontiersin.org |
| N-Allylamidines | Pd(OAc)₂, MWI | Multi-substituted quinazolines | - | - | frontiersin.org |
| Substituted 2-halobenzoic acids, Amidines | Iron catalyst, Water or DMF, MWI | Quinazolinone derivatives | - | Moderate to High | rsc.org |
| Substituted methyl anthranilate, Iso(thio)cyanates | DMSO/H₂O, MWI | 2,4(1H,3H)-Quinazolinediones / 2-Thioxoquinazolinones | - | Good | nih.gov |
Note: MWI denotes microwave irradiation. "-" indicates data not specified in the source.
Regioselective Functionalization and Derivatization of the Benzo[h]quinazoline Scaffold
The functionalization of the benzo[h]quinazoline core is crucial for modulating its chemical and biological properties. Regioselective strategies, particularly those targeting the C-2 and C-4 positions, are of significant interest in medicinal chemistry.
Strategies for Substitution at C-2 and C-4 Positions
The C-2 and C-4 positions of the quinazoline ring exhibit different reactivity profiles, which can be exploited for regioselective substitution. Generally, the C-4 position is more susceptible to aromatic nucleophilic substitution compared to the C-2 position. nih.gov This differential reactivity often necessitates higher temperatures, longer reaction times, or the use of transition-metal catalysts for modifications at the C-2 position. nih.gov
A common strategy for synthesizing 2,4-disubstituted quinazolines involves using a precursor that can be sequentially functionalized. For example, 2,4-dichloroquinazoline can serve as a versatile intermediate. The greater reactivity of the C-4 chlorine allows for its selective replacement by a nucleophile, followed by a second substitution at the C-2 position, often under more forcing conditions. In the synthesis of a series of 2,4-disubstituted quinazoline derivatives, a key intermediate was prepared from which various side chains could be introduced. nih.gov
To achieve selective modification at the C-2 position, a strategy involving a 2-chloroquinazoline (B1345744) where the C-4 position is blocked by a less reactive C-H or C-C bond can be employed. nih.gov An innovative method circumvents the typical reactivity order by using 2-chloro-4-sulfonylquinazolines. nih.gov When treated with an azide (B81097) nucleophile, the sulfonyl group at the C-4 position is first replaced. Subsequently, an azide-tetrazole equilibrium facilitates the displacement of the chloride at the C-2 position by the sulfinate leaving group from the first step. nih.gov
The synthesis of 2,4-disubstituted benzo[g]quinoxalines, a related heterocyclic system, provides further insight into substitution strategies that are applicable to benzo[h]quinazolines. nih.gov Starting from naphthalene-2,3-diamine, condensation with a phenacyl bromide derivative followed by dehydrogenation yields the 2-substituted product. nih.gov Further functionalization can then be explored.
Table 2: Examples of Regioselective Substitution Strategies
| Precursor | Reagent/Reaction Type | Position(s) Functionalized | Resulting Moiety | Reference |
|---|---|---|---|---|
| 2,4-Dichloroquinazoline | Nucleophilic Substitution | C-4 and/or C-2 | Various | nih.govnih.gov |
| 2-Chloro-4-sulfonylquinazoline | Azide Nucleophile (Functional Group Swap) | C-2 and C-4 | C-4 Azide, C-2 Sulfone | nih.gov |
| Naphthalene-2,3-diamine | Condensation/Dehydrogenation | C-2 | 2-Aryl-benzo[g]quinoxaline | nih.gov |
Annulation Strategies for Fused Benzo[h]quinazoline Systems
Annulation, the process of building a new ring onto an existing molecular framework, is a powerful strategy for creating complex, polycyclic heterocyclic systems. For benzo[h]quinazolines, this involves constructing additional rings fused to the core structure, leading to novel compounds with potentially unique properties.
One prominent annulation strategy for creating fused quinazoline systems involves a multi-step sequence combining palladium-catalyzed cross-coupling reactions with a final cyclization step. beilstein-journals.orgnih.gov This approach has been used to synthesize benzo[f]quinazoline-1,3(2H,4H)-diones. beilstein-journals.orgnih.gov The synthesis begins with a suitably substituted uracil derivative, which undergoes sequential Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions to install the necessary precursors for the new ring. The final step is an acid-mediated cycloisomerization that forms the fused benzo ring. beilstein-journals.orgnih.gov This methodology is versatile, tolerating a range of functional groups and providing the final fused products in moderate to quantitative yields. beilstein-journals.org
Another advanced approach involves a one-pot, base-catalyzed double annulation cascade reaction. While demonstrated for the synthesis of functionalized benzo[h]quinolines, the principle is relevant for constructing fused nitrogen heterocycles. nih.gov This method involves the reaction of benzonitriles with diynones to form two new C-C bonds and one new C-N bond in a single operation, leading to the fused system with high atom economy. nih.gov The regioselectivity of this annulation is influenced by steric and electronic factors of the substrates. nih.gov
These strategies highlight the chemical tools available for expanding the benzo[h]quinazoline scaffold into more complex, fused polycyclic architectures.
Table 3: Annulation Strategies for Fused Systems
| Core Scaffold | Annulation Strategy | Key Reactions | Fused System | Reference |
|---|---|---|---|---|
| Uracil | Multi-step sequence | Sonogashira & Suzuki couplings, Acid-mediated cycloisomerization | Benzo[f]quinazoline-dione | beilstein-journals.orgnih.gov |
Compound Index
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acylamides |
| Ammonium formate |
| Benzaldehydes |
| N-Allylamidines |
| 2-Halobenzoic acids |
| Amidines |
| Quinazolinone |
| Methyl anthranilate |
| Iso(thio)cyanates |
| 2,4(1H,3H)-Quinazolinedione |
| 2-Thioxoquinazolinone |
| DMSO |
| 2,4-Dichloroquinazoline |
| 2-Chloro-4-sulfonylquinazoline |
| Azide |
| Benzo[g]quinoxaline |
| Naphthalene-2,3-diamine |
| 4-Chlorophenacyl bromide |
| 2-Fluorobenzonitriles |
| Benzo[f]quinazoline-1,3(2H,4H)-dione |
| Uracil |
| Benzo[h]quinoline |
| Benzonitriles |
| Diynones |
| Palladium(II) acetate |
| Toluene |
| emimPF₆ (1-ethyl-3-methylimidazolium hexafluorophosphate) |
Elucidation of Reaction Mechanisms in Benzo H Quinazoline Synthesis and Transformation
Mechanistic Pathways of Cyclization and Ring Formation
The formation of the benzo[h]quinazoline ring system often proceeds through a series of cyclization and condensation reactions. One common approach involves the reaction of 2-aminobenzophenones with aryl aldehydes and a source of ammonia, such as ammonium (B1175870) acetate (B1210297). frontiersin.org A proposed mechanism for this transformation involves several key steps:
Initial Condensation: The reaction likely begins with the condensation of the aryl aldehyde with the 2-aminobenzophenone.
Cyclization: This is followed by an intramolecular cyclization.
Aromatization: The final step is an aromatization to yield the stable benzo[h]quinazoline ring.
Another significant pathway is the Friedländer annulation reaction, which can be used to synthesize the benzo[h]quinazoline core, although it may sometimes result in the target compound as a secondary product in low yields. beilstein-journals.org
Furthermore, cascade reactions provide an efficient route to complex quinazoline (B50416) structures. For instance, a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-HCl system, has been developed for the synthesis of N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org This method can be extended to a one-pot procedure involving an additional N-alkylation to produce fused tricyclic quinazolines. organic-chemistry.org The mechanism involves the initial formation of an N-cyano-2-nitrobenzimidate, which then undergoes condensation and subsequent iron-mediated reductive cyclization. organic-chemistry.org
The synthesis of related quinazoline derivatives can also be achieved through aza-Wittig reactions. This process typically involves the reaction of azides with triphenylphosphine (B44618) to form an iminophosphorane, which then undergoes an intramolecular reaction to form the heterocyclic ring. nih.gov
Role of Oxidants and Additives in Reaction Mechanisms
Oxidants and additives play a pivotal role in directing the course and efficiency of benzo[h]quinazoline synthesis. In many synthetic routes, an oxidation step is essential for the final aromatization of a dihydroquinazoline (B8668462) intermediate to the fully aromatic benzo[h]quinazoline.
Commonly used oxidants include:
Air or Molecular Oxygen: Aerobic oxidative conditions are often employed due to their environmental benefits and mildness. nih.gov For example, the synthesis of quinazoline derivatives from α,α,α-trihalotoluenes and o-aminobenzylamines can be achieved in the presence of molecular oxygen. nih.gov
Di-tert-butyl peroxide (DTBP): This can be used as an oxidant, particularly when primary alcohols are involved in the reaction sequence. frontiersin.org
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): In copper-catalyzed systems, TEMPO can be used in conjunction with a co-catalyst to facilitate the oxidation of intermediates. nih.gov
(Diacetoxyiodo)benzene (PIDA) and Phenyliodine(III) diacetate (PIFA): These hypervalent iodine reagents are effective oxidants in various cyclization reactions leading to quinazoline-related structures. beilstein-journals.org For instance, PIFA can initiate an oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones. beilstein-journals.org
The proposed mechanism for PIFA-initiated cyclization can follow two potential pathways:
Pathway A: Formation of a nitrene cation, which then undergoes an electrophilic attack on a double bond to form an aziridinium (B1262131) cation intermediate. beilstein-journals.org
Pathway B: Initial attack of PIFA on a C=C double bond, leading to the formation of the product via different intermediates. beilstein-journals.org
Additives are also crucial in many synthetic protocols. For example, in copper-catalyzed tandem reactions for the synthesis of functionalized quinazolines, ammonium hydroxide (B78521) acts as both a reactant and a key component of the reaction medium. nih.gov Similarly, the use of a reusable sulfonic acid-functionalized nanoporous silica (B1680970) as a solid acid catalyst highlights the role of additives in promoting environmentally friendly and efficient cyclo-condensation reactions. openmedicinalchemistryjournal.com
Investigation of Nucleophilic Aromatic Substitution Mechanisms on Benzo[h]quinazoline Core
The benzo[h]quinazoline core can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents. The regioselectivity of these reactions is a key aspect of their investigation. For instance, in 2,4-dichloroquinazoline (B46505) precursors, the chlorine atom at the 4-position is preferentially substituted by amines. mdpi.comnih.gov
The mechanism of SNAr reactions can be either a classical two-step process involving a Meisenheimer intermediate or a concerted (cSNAr) pathway. nih.gov The classical SNAr mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups. nih.gov In contrast, the concerted mechanism does not necessarily require such strong activation. nih.gov
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms. For 5,7-dinitroquinazoline-4-one, DFT calculations suggest that the nucleophilic substitution of the nitro groups by methylamine (B109427) proceeds via a concerted mechanism, without the formation of stable intermediates. rsc.org The regioselectivity of the attack at the peri-position is attributed to the stabilization of the transition state by intramolecular hydrogen bonding. rsc.org
The following table summarizes key aspects of nucleophilic aromatic substitution on the quinazoline core:
| Feature | Description |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Common Substrates | 2,4-Dihaloquinazolines |
| Common Nucleophiles | Primary and secondary amines (aromatic, benzylic, aliphatic) mdpi.com |
| Regioselectivity | Preferential substitution at the C4 position mdpi.comnih.gov |
| Mechanisms | Stepwise (via Meisenheimer intermediate) or Concerted (cSNAr) nih.gov |
Theoretical and Experimental Mechanistic Studies (e.g., Potential Energy Surface Scans for Transition States)
A combination of theoretical calculations and experimental studies provides deep insights into the reaction mechanisms of benzo[h]quinazoline synthesis and transformation.
Theoretical Studies:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic factors that govern regioselectivity in SNAr reactions. nih.gov For 2,4-dichloroquinazoline, DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov
Potential Energy Surface (PES) Scans: PES scans are employed to map the energy changes along a reaction coordinate, helping to identify transition states and intermediates. For example, scanning the potential energy curves by varying bond lengths can elucidate proton transfer processes within quinazoline derivatives. acs.org In some cases, these studies have revealed that processes like excited-state intramolecular proton transfer (ESIPT) can occur with no energy barrier. acs.org
Activation Energy Calculations: Theoretical models can calculate the activation energies for different reaction pathways. For the nucleophilic attack of aniline (B41778) on 2,4-dichloroquinazoline, calculations have shown that the transition state for attack at the C4 position has a lower activation energy than at the C2 position, which is consistent with experimental observations. mdpi.comresearchgate.net
Experimental Studies:
Spectroscopic Analysis: Techniques like 1H NMR, 13C NMR, IR, and mass spectrometry are essential for characterizing reaction products and intermediates, providing evidence for proposed mechanisms. researchgate.net
2D-NMR Spectroscopy: 2D-NMR techniques, such as NOESY, are used to confirm the structure of regioisomers formed in SNAr reactions by verifying the spatial proximity of certain atoms. mdpi.com
X-ray Crystallography: This technique provides definitive structural proof of reaction products, which can be crucial for confirming the outcome of a particular mechanistic pathway. beilstein-journals.org
The interplay between these theoretical and experimental approaches is vital for a comprehensive understanding of the intricate mechanisms governing the chemistry of 2,4-diphenylbenzo[h]quinazoline and related compounds.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic compounds in solution. For 2,4-Diphenylbenzo[h]quinazoline, both ¹H and ¹³C NMR data have been reported, providing a map of the proton and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound has been recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and reveal a complex aromatic region, consistent with the extensive system of the benzo[h]quinazoline core and the two phenyl substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, also obtained in CDCl₃, complements the ¹H NMR data by identifying the chemical environments of all carbon atoms in the molecule. The reported chemical shifts provide evidence for the fused aromatic system and the phenyl groups.
While ¹H and ¹³C NMR data confirm the primary structure of this compound, detailed assignments of all proton and carbon signals often require more advanced techniques. As of the latest available data, no studies utilizing two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) have been published for this specific compound. Such analyses would be invaluable for unambiguously assigning all proton and carbon resonances and confirming the through-bond connectivity of the entire molecular structure.
Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃
| Technique | Nucleus | Reported Chemical Shifts (δ, ppm) | Reference |
| ¹H NMR | ¹H | 9.53 (d, J = 7.1 Hz, 1H), 8.84 (d, J = 7.6 Hz, 2H), 7.95 (d, J = 8.1 Hz, 1H), 7.91-7.75 (m, 4H), 7.65-7.53 (m, 6H) | rsc.org |
| ¹³C NMR | ¹³C | 166.6, 160.0, 151.8, 138.4, 138.0, 134.9, 130.6, 130.4, 130.3, 129.9, 129.6, 128.6, 128.5, 128.4, 127.7, 127.2, 125.2, 122.7, 119.1 | rsc.org |
High-Resolution Mass Spectrometry and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of a molecule. For this compound, low-resolution mass spectrometry data has been reported, showing a signal corresponding to the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 333.1. This is consistent with the molecular formula C₂₄H₁₆N₂.
Although HRMS has been reportedly used in the characterization of this compound, detailed high-resolution mass data and fragmentation studies have not been published. A comprehensive fragmentation analysis would provide valuable information about the stability of the molecular ion and the characteristic fragmentation pathways of the benzo[h]quinazoline ring system under mass spectrometric conditions.
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Assignment | Reference |
| Mass Spectrometry (MS) | ESI | 333.1 | [M+H]⁺ | rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Despite the utility of these methods, a search of the current scientific literature reveals no published IR or Raman spectra for this compound. The acquisition and analysis of these spectra would be beneficial for a complete vibrational characterization of the compound, allowing for the assignment of vibrational frequencies to specific functional groups and motions within the molecule.
X-ray Crystallography for Precise Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and information about intermolecular interactions.
To date, no single-crystal X-ray diffraction data for this compound has been reported in the public domain. The successful crystallization and subsequent X-ray analysis of this compound would yield a wealth of structural information, including the planarity of the fused ring system and the torsion angles of the phenyl substituents relative to the quinazoline (B50416) core.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Assessment
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is fundamental to assessing its photophysical properties. Aromatic systems like this compound are expected to exhibit characteristic absorption bands in the UV-Vis region due to π-π* transitions.
Currently, there are no published UV-Vis absorption or emission spectra for this compound. A thorough photophysical investigation, including the determination of its absorption and fluorescence properties, quantum yield, and lifetime, would be of significant interest for understanding its electronic structure and potential applications in materials science or as a fluorescent probe.
Theoretical and Computational Chemistry of 2,4 Diphenylbenzo H Quinazoline
Quantum Chemical Investigations of Electronic Structure and Molecular Properties
Detailed research findings from quantum chemical investigations specifically focused on 2,4-Diphenylbenzo[h]quinazoline are not present in the accessible scientific literature. The following subsections outline the standard theoretical methods that would be applied in such a study, though no specific data for the title compound can be provided.
A standard approach for investigating a molecule like this compound would involve geometry optimization and electronic structure calculations using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G(d,p). researchgate.net This level of theory is widely used for organic molecules to obtain reliable geometries and electronic properties. researchgate.net Such a calculation would yield the optimized molecular structure, bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional shape.
Table 1: Hypothetical Data Table for DFT Calculated Parameters of this compound (Note: The following data is illustrative of what would be obtained from a DFT calculation and is not based on actual published results for this specific compound.)
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | Value not available |
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich aromatic regions, while the LUMO would be centered on the electron-deficient pyrimidine (B1678525) ring.
Table 2: Hypothetical FMO Data for this compound (Note: This data is for illustrative purposes only.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value not available |
| LUMO | Value not available |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For a quinazoline (B50416) derivative, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential (typically colored red), making them susceptible to electrophilic attack. nih.govresearchgate.net The hydrogen atoms of the aromatic rings would represent regions of positive potential (blue).
Natural Bond Orbital (NBO) analysis provides insights into the delocalization of electron density, hyperconjugative interactions, and the hybridization of orbitals within a molecule. wikipedia.org This analysis can quantify the interactions between filled donor NBOs and empty acceptor NBOs, which are critical for understanding intramolecular charge transfer and the stability of the molecule.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov These include ionization potential (approximated by -E_HOMO), electron affinity (approximated by -E_LUMO), chemical hardness, and the electrophilicity index. These parameters are valuable for predicting how the molecule will behave in chemical reactions.
Table 3: Hypothetical Reactivity Descriptors for this compound (Note: This data is for illustrative purposes only.)
| Descriptor | Value |
|---|---|
| Ionization Potential (eV) | Value not available |
| Electron Affinity (eV) | Value not available |
| Electronegativity (eV) | Value not available |
| Chemical Hardness (eV) | Value not available |
Molecular Modeling and Simulation Approaches
Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation approaches, such as molecular dynamics or docking studies, could be employed. These methods are often used to study the interaction of a molecule with a biological target, such as a protein or enzyme. For instance, docking studies on other quinazoline derivatives have been used to predict their binding modes and affinities to various receptors. However, no such studies have been published specifically for this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a potential drug molecule (ligand) and its biological target (e.g., a protein or enzyme).
While no specific docking studies for this compound were found, numerous studies on related quinazoline derivatives highlight the utility of this approach. For instance, a series of novel quinazolinone derivatives were synthesized and their anticancer activities were evaluated. nih.gov Molecular docking studies were performed to understand their interaction with the Epidermal Growth Factor Receptor (EGFR), a plausible target for anticancer agents. nih.gov The results indicated that compounds with higher anti-proliferative activity also showed stronger binding energies in the active site of EGFR. nih.gov
Similarly, in a study on novel 2,4-disubstituted quinazoline derivatives as potential inhibitors of butyrylcholinesterase (BuChE) for Alzheimer's disease, molecular docking revealed favorable interactions with the active site of the enzyme. researchgate.net The docking results for the most potent compounds in this series are summarized in the table below.
| Compound | Target | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Compound 7b | EGFR | -9.8 | Not Specified |
| Compound 7e | EGFR | -9.5 | Not Specified |
| Erlotinib (Reference) | EGFR | -10.1 | Not Specified |
| Compound 6f | eqBuChE | Not Specified | TRP82, TYR332, HIS438 |
| Compound 6h | eqBuChE | Not Specified | TRP82, TYR332, HIS438 |
| Compound 6j | eqBuChE | Not Specified | TRP82, TYR332, HIS438 |
These examples demonstrate how molecular docking can elucidate the binding modes of quinazoline-based compounds, providing a rationale for their biological activity and guiding the design of more potent analogues.
Structure-Activity Relationship (SAR) Derivations via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods are increasingly used to derive SAR, helping to identify key structural features responsible for a desired effect.
For the quinazoline scaffold, numerous SAR studies have been conducted, often supported by computational analyses. For example, a study on 1-phenyl-1-(quinazolin-4-yl)ethanols as anticancer agents identified that substitutions at the 2- and 4-positions of the quinazoline core were critical for activity. nih.gov This SAR study led to the discovery of more potent analogues. nih.gov
In another study, a series of 4-anilino-quinazoline derivatives were developed as dual inhibitors of EGFR and HER2. nih.gov SAR studies revealed that the length of the carbon chain linker was crucial for inhibitory activity, with a four-carbon chain being optimal. nih.gov Furthermore, the substitution pattern on the phenyl moiety was found to significantly impact activity, with electron-withdrawing groups generally leading to higher inhibitory potential compared to electron-donating groups. nih.gov
A summary of key SAR findings for various quinazoline derivatives is presented below.
| Quinazoline Series | Position of Substitution | Favorable Substituents for Activity | Observed Activity |
|---|---|---|---|
| 1-Phenyl-1-(quinazolin-4-yl)ethanols | Position 2 | Chloro group | Anticancer |
| 4-Anilino-quinazolines | Linker at C4 | Four-carbon alkyloxy chain | Dual EGFR/HER2 inhibition |
| 4-Anilino-quinazolines | para-position of phenyl moiety | Electron-withdrawing groups (-Cl, -Br, -F) | Enhanced inhibitory activity |
| 6,7-Dimethoxy-4-amino-quinazolines | Positions 6 and 7 | Electron-donating groups | Increased antiproliferative activity |
These computational SAR studies are invaluable for optimizing lead compounds and designing new molecules with improved therapeutic properties.
In Silico Prediction of Molecular Behavior
In silico methods are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery pipeline.
While specific in silico predictions for this compound are not available, studies on related quinazoline derivatives demonstrate the application of these methods. For instance, a 2D-QSAR analysis was conducted on a set of 31 quinazoline derivatives with inhibitory activity against human lung cancer. nih.gov This study led to the design of 18 new molecules, for which ADMET predictions revealed outstanding profiles. nih.gov
In another study, the in silico ADMET properties of a series of 2-aryl-1,2-dihydroquinazolin-4-one derivatives were investigated for their potential as larvicidal agents. nih.gov The majority of these derivatives were found to possess a favorable ADMET profile. nih.gov Similarly, a study on quinazolin-2,4-dione derivatives as antibacterial agents included ADMET predictions, which showed that the most active compounds possessed acceptable pharmacokinetic and drug-likeness properties. nih.gov
The table below presents a hypothetical ADMET profile for a generic quinazoline derivative, illustrating the types of parameters that are typically evaluated.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight (g/mol) | < 500 | Good absorption and permeation |
| LogP (Octanol/Water Partition Coefficient) | < 5 | Good balance between solubility and permeability |
| Hydrogen Bond Donors | < 5 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Favorable for membrane permeability |
| Blood-Brain Barrier (BBB) Permeability | Predicted Positive/Negative | Indicates potential for CNS activity |
| Human Intestinal Absorption (HIA) | Predicted High/Low | Indicates oral bioavailability |
These in silico predictions are essential for weeding out compounds with poor pharmacokinetic properties, thereby streamlining the drug development process and increasing the likelihood of success.
Advanced Applications and Research Directions
Applications in Materials Science and Functional Organic Materials
The quinazoline (B50416) core is recognized for its potential in the development of optoelectronic materials due to its electron-withdrawing nature, which facilitates the design of push-pull chromophores. sigmaaldrich.com Research into functionalized quinazolines has explored their use as luminescent materials and components for optoelectronics. sigmaaldrich.com However, specific studies detailing the design, synthesis, or application of 2,4-Diphenylbenzo[h]quinazoline as an optoelectronic material, or its use in exciplex-forming compounds, are not available in the reviewed literature.
The integration of quinazoline derivatives into advanced organic materials is an active area of research. sigmaaldrich.com These efforts often leverage the tunable electronic and photophysical properties of the quinazoline scaffold. Despite the interest in this chemical class, there is no specific information available regarding the integration of This compound into advanced organic materials. The compound is available commercially for research purposes, suggesting potential for its use in early discovery. sigmaaldrich.com
Chemical Biology Probes and Mechanistic Studies
The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives being investigated for various biological activities.
Quinazoline derivatives have been extensively designed and evaluated as potent enzyme inhibitors. This includes targeting a range of enzymes critical in disease pathways:
Protein Kinases: Many quinazoline-based molecules have been developed as inhibitors of protein kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial targets in cancer therapy. bldpharm.comseattlechildrens.org
Tubulin Polymerization: Certain quinazoline derivatives are known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, making them of interest as antimitotic agents for cancer treatment. bldpharm.com
Other Enzymes: The versatility of the quinazoline scaffold has led to its exploration for inhibiting other enzymes, such as those involved in neurodegenerative diseases like Alzheimer's.
Despite the broad investigation of the quinazoline family as enzyme inhibitors, there are no specific studies in the available literature that report on the evaluation of This compound as an inhibitor of protein kinases, 4-hydroxyphenylpyruvate dioxygenase (HPPD), or tubulin polymerization.
Understanding the binding interactions between small molecules and their biological targets is fundamental to drug design. For the quinazoline class, molecular modeling and structural biology have elucidated binding modes with various proteins:
Kinase Inhibition: Docking studies have shown quinazoline scaffolds binding within the ATP-binding pocket of kinases like VEGFR-2. bldpharm.com
Tubulin Interaction: The binding of quinazoline derivatives to the colchicine site of tubulin has been characterized, explaining their mechanism for disrupting microtubule dynamics. bldpharm.com
Multi-target Binding: In Alzheimer's research, quinazoline derivatives have been modeled to understand their simultaneous binding to enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1).
However, specific investigations into the ligand-receptor binding modalities of This compound with any specific protein targets or its potential for DNA interactions are not documented in the reviewed scientific literature.
The development of multi-target ligands, which can modulate multiple proteins or pathways simultaneously, is a growing strategy for treating complex diseases like cancer and neurodegenerative disorders. The quinazoline framework has proven to be a valuable scaffold for this approach, with single compounds designed to inhibit multiple receptor tyrosine kinases and tubulin, or to act on different targets within the amyloid pathway in Alzheimer's disease. bldpharm.com
While the design of multi-target ligands is a promising application for quinazoline chemistry, there is currently no research available that specifically describes the design or investigation of This compound for this purpose.
Research on this compound in Agrochemical Applications Remains Undocumented
Despite extensive research into the broader family of quinazoline compounds for their potential use in agriculture, specific scientific literature detailing the role of this compound in agrochemical research, particularly concerning its herbicidal activity and mechanism of action, is not publicly available.
While the quinazoline scaffold is a foundational structure for various biologically active molecules, including those with herbicidal properties, research has predominantly focused on other derivatives. Numerous studies have explored the efficacy of quinazoline-2,4-diones and quinazolin-4(3H)-ones as herbicides, investigating their structure-activity relationships and modes of action. These investigations have led to the development of potent inhibitors of key plant enzymes.
The absence of such data precludes any substantive discussion on the advanced applications of this compound in agrochemical research. Further investigation would be required to determine if this specific compound possesses any of the herbicidal characteristics observed in other quinazoline derivatives.
Q & A
Q. What are the common synthetic routes for 2,4-Diphenylbenzo[h]quinazoline, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of substituted benzaldehydes with aminobenzamide precursors. For example, refluxing 2-aminobenzoic acid derivatives with phenyl-substituted carbonyl chlorides in solvents like DMSO or ethanol, followed by crystallization (e.g., water-ethanol mixtures) to improve purity . Optimization strategies include adjusting reflux duration (e.g., 4–18 hours), solvent polarity, and acid/base catalysis (e.g., glacial acetic acid) to enhance yields (reported up to 65%) and reduce byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity, while Infrared (IR) spectroscopy identifies functional groups like C=O or C-N stretches . X-ray diffraction provides definitive structural validation, as demonstrated for ferrocenyl-quinazolinone analogs, resolving bond angles and intermolecular interactions critical for reactivity studies . High-resolution mass spectrometry (HRMS) further corroborates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating this compound derivatives?
Initial screening often includes in vitro assays such as:
- Enzyme inhibition : PARP-1/2 inhibition using fluorometric or colorimetric substrates (IC₅₀ values reported for quinazoline-2,4-diones) .
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., U87MG glioblastoma) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity of this compound derivatives?
Density Functional Theory (DFT) models redox potentials by analyzing frontier molecular orbitals (HOMO/LUMO), which correlate with experimental cyclic voltammetry data. For ferrocenyl-substituted analogs, DFT accurately reproduced crystal structures and oxidation potentials (e.g., ~0.5 V vs. Ag/AgCl), guiding the design of electron-deficient pharmacophores . Molecular docking further predicts binding affinities to targets like PARP-1, identifying key interactions (e.g., hydrogen bonding with Asn-868) .
Q. What strategies address low yields or byproduct formation during synthesis of this compound analogs?
- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb reactive intermediates or employ tandem reactions (e.g., one-pot acylation-cyclization) .
- Yield optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 18 hours to 30 minutes) .
- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (e.g., ethanol-water) isolates target compounds with >95% purity .
Q. How do structural modifications at the 2- and 4-positions of the benzo[h]quinazoline core influence biological activity?
- 2-Phenyl substitution : Enhances π-π stacking with hydrophobic enzyme pockets, improving PARP-1 inhibition (e.g., IC₅₀ = 12 nM for 2-ferrocenyl derivatives) .
- 4-Chloro substitution : Increases electrophilicity, facilitating nucleophilic attack in covalent inhibitor design .
- Dihydrobenzo[h]quinazoline scaffolds : Introduce planarity for DNA intercalation, as seen in antiplatelet agents .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics and efficacy of this compound derivatives?
- Xenograft models : Subcutaneous implantation of U87MG tumors in nude mice, with PET imaging using ⁶⁸Ga-labeled probes to track tumor uptake .
- Pharmacokinetic profiling : Plasma stability assays (e.g., half-life >2 hours) and tissue distribution studies in rodents .
- Blood-brain barrier (BBB) penetration : Assessed via parallel artificial membrane permeability assays (PAMPA-BBB) .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic stability : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) causing false negatives .
- Structural verification : Reconfirm compound identity via X-ray crystallography to rule out isomer contamination .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
